molecular formula C25H27N7O3 B2808899 N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251584-24-3

N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2808899
CAS No.: 1251584-24-3
M. Wt: 473.537
InChI Key: OQBHQSTWJZFWCR-UHFFFAOYSA-N
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Description

The compound features a triazolo[4,3-a]pyrazinone core substituted at position 8 with a 4-phenylpiperazine moiety and at position 2 with an N-(2-ethoxyphenyl)acetamide group. This structure is designed to optimize interactions with biological targets, likely central nervous system (CNS) receptors, given the prevalence of phenylpiperazine derivatives in psychoactive therapeutics.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-2-35-21-11-7-6-10-20(21)27-22(33)18-32-25(34)31-13-12-26-23(24(31)28-32)30-16-14-29(15-17-30)19-8-4-3-5-9-19/h3-13H,2,14-18H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBHQSTWJZFWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the imidazopyridine core with the chlorophenyl-piperazine intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazopyridine ring, potentially leading to the formation of dihydroimidazopyridine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium thiolate for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structural motifs exhibit various biological activities. The following are key areas of application:

1. Anticancer Activity

  • Compounds containing the triazolo[4,3-a]pyrazine structure have shown promise as inhibitors in cancer treatment. They may function as proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade oncogenic proteins through the ubiquitin-proteasome pathway. This approach has potential applications in treating cancers such as multiple myeloma by targeting specific proteins for degradation .

2. Neurological Disorders

  • The presence of the phenylpiperazine moiety suggests potential applications in treating neurological conditions. Similar compounds have been studied for their effects on serotonin receptors and dopamine receptors, indicating that they may serve as effective agents for managing disorders like depression and anxiety .

3. Antimicrobial Properties

  • Preliminary studies on related compounds have indicated antimicrobial activity. The unique structure may contribute to the ability to inhibit bacterial growth or act against fungal infections .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potentials of compounds similar to N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide:

StudyFocusFindings
Blakemore et al. (2018)Anticancer propertiesIdentified structural modifications that enhance efficacy against cancer cell lines .
Lombardino & Lowe (2004)Drug discoveryDiscussed the importance of scaffold diversity in developing new therapeutic agents .
Mullard (2014)PROTAC technologyHighlighted advancements in targeted protein degradation strategies using similar compounds .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors, such as G-protein coupled receptors or ion channels, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo[4,3-a]pyrazinone vs. Triazolo[4,3-b]pyridazine
  • Target Compound: The triazolo[4,3-a]pyrazinone core () is critical for planar geometry, facilitating π-π stacking with aromatic residues in receptor binding pockets.
  • Analog (): Compounds like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide replace the pyrazinone with a pyridazine ring.

Piperazine Substituent Variations

Phenylpiperazine vs. Benzylpiperazine
  • Target Compound : The 4-phenylpiperazine group (position 8) is a common pharmacophore in dopamine and serotonin receptor ligands. Its phenyl group may engage in hydrophobic interactions with receptor subpockets .
  • Analog () : Compound 45 substitutes phenyl with 4-benzylpiperazine , introducing a flexible benzyl chain. This modification could enhance solubility but reduce selectivity due to increased steric bulk .
Ortho-Substituted Piperazines
  • Analog () : N-(3-isopropylphenyl)-2-[8-(4-(2-methylphenyl)piperazin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamide features an o-tolyl group on piperazine. The methyl group at the ortho position may hinder rotational freedom, stabilizing receptor binding but reducing metabolic stability compared to the target compound’s unsubstituted phenyl .

Acetamide Substituent Modifications

Ethoxyphenyl vs. Isopropylphenyl
  • Target Compound : The 2-ethoxyphenyl group balances electron-donating effects (ethoxy) and lipophilicity.
  • Analog () : The 3-isopropylphenyl substituent increases steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Phenoxyacetamide Derivatives
  • Analog (): Compound 12 replaces the ethoxyphenyl with a phenoxyacetamide group linked to a triazolopyrazine core.
Physicochemical Properties
Property Target Compound Analog Analog
LogP (Predicted) ~3.8 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.9 (lower lipophilicity)
Solubility (aq.) Low (ethoxy group) Very low (isopropyl) Moderate (phenoxy)
Melting Point Not reported Not reported 260–263°C (compound 12)

Biological Activity

N-(2-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C25H27N7O3
  • Molecular Weight : 473.5 g/mol
  • CAS Number : 1251584-24-3

Its structure features a triazolo[4,3-a]pyrazine core, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with a triazolo[4,3-a]pyrazine structure exhibit notable biological activities. Key areas of interest include:

  • Antitumor Activity : Compounds similar to this compound have demonstrated potential as dual inhibitors targeting specific receptors involved in tumor growth and proliferation.
  • CNS Activity : The presence of the piperazine moiety suggests possible neuropharmacological effects, potentially acting on neurotransmitter systems.
  • Antimicrobial Properties : Research indicates that similar triazole structures can exhibit antimicrobial effects, suggesting that this compound may also possess such properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Multi-component Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds and can lead to complex scaffolds efficiently.
  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts can facilitate the formation of carbon-nitrogen bonds essential for constructing the piperazine and triazole frameworks.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazolo[4,3-a]pyrazine derivatives for their antitumor activity. The results indicated that modifications to the piperazine substituent significantly enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions could optimize receptor binding and improve therapeutic efficacy .

Case Study 2: Neuropharmacological Effects

Research focusing on compounds containing piperazine rings has shown promising results in modulating neurotransmitter systems. A recent study highlighted the ability of certain derivatives to act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-methoxyphenyl)-1H-pyrazolePyrazole core with phenolic substitutionAntitumor
8-(piperazin-1-yloxy)quinolineQuinoline with piperazineCNS activity
5-amino-[1,2,4]-triazolo[4,3-a]pyrazineAmino-substituted triazolo structureAntimicrobial

This compound stands out due to its unique combination of structural motifs that may enhance its interaction with biological targets compared to simpler analogs.

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves:

  • Stepwise temperature control : Maintain low temperatures (e.g., 10°C) during condensation to minimize side reactions (e.g., triazolo-pyrazine core formation) .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI/HOBt) for amide bond formation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Inert atmosphere : Protect air-sensitive steps (e.g., piperazine substitution) under nitrogen/argon .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • 1D/2D NMR : Assign protons (¹H NMR) and carbons (¹³C NMR) to confirm substituent positions (e.g., 2-ethoxyphenyl vs. phenylpiperazine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 492.18) and detect isotopic patterns for chlorine/fluorine .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How to design an initial biological activity screening protocol for this compound?

Methodological Answer:

  • Target selection : Prioritize receptors linked to structural motifs (e.g., serotonin/dopamine receptors due to phenylpiperazine) .
  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization for IC₅₀ determination .
    • Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D₂/D₃) .
  • Dose-response curves : Test 0.1–100 µM concentrations in triplicate to identify hit thresholds .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 vs. CHO for GPCRs) and buffer conditions .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Metabolic stability testing : Rule out false negatives from rapid hepatic clearance using microsomal assays .

Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?

Methodological Answer:

  • Variation of substituents :
    • Piperazine group : Replace phenylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects .
    • 2-ethoxyphenyl : Test methoxy, chloro, or nitro analogs to evaluate hydrophobic/hydrophilic balance .
  • In silico docking : Use AutoDock Vina to predict binding poses against dopamine D₂ receptors .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., triazolo-pyrazine carbonyl) using MOE .

Q. How to address discrepancies in spectral data during structural characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (δ 6.8–7.6 ppm) caused by phenylpiperazine protons .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbonyl signals (δ 170–175 ppm) .
  • Computational NMR prediction : Compare experimental data with DFT-calculated shifts (e.g., using Gaussian) .

Q. What strategies improve predictive ADMET modeling for this compound?

Methodological Answer:

  • Software integration : Combine Schrödinger’s QikProp (solubility, BBB penetration) with SwissADME (CYP450 inhibition) .
  • In vitro validation :
    • Caco-2 permeability : Assess intestinal absorption potential .
    • hERG binding : Mitigate cardiotoxicity risks via patch-clamp assays .
  • Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites in hepatocyte models .

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